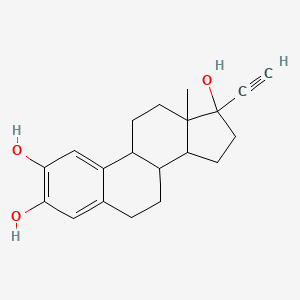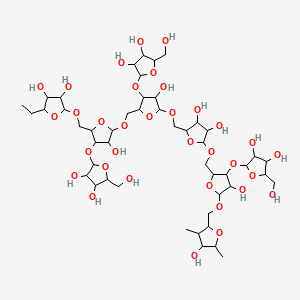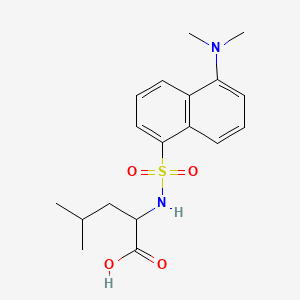
5-Dimethylaminonaphthalene-1-sulfonyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Dimethylaminonaphthalene-1-sulfonyl-L-leucine is a chemical compound that belongs to the class of naphthalene sulfonyl derivatives. It is known for its fluorescent properties and is commonly used in biochemical research, particularly in the labeling of amino acids and peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dimethylaminonaphthalene-1-sulfonyl-L-leucine typically involves the reaction of 5-Dimethylaminonaphthalene-1-sulfonyl chloride with L-leucine. The reaction is carried out in an organic solvent such as dichloromethane, in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Dimethylaminonaphthalene-1-sulfonyl-L-leucine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.
Aplicaciones Científicas De Investigación
5-Dimethylaminonaphthalene-1-sulfonyl-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for the detection and quantification of amino acids and peptides.
Biology: Employed in the study of protein structure and function through fluorescence labeling.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.
Industry: Applied in the development of fluorescent dyes and sensors for various analytical applications.
Mecanismo De Acción
The mechanism of action of 5-Dimethylaminonaphthalene-1-sulfonyl-L-leucine involves its ability to fluoresce upon binding to specific targets. The compound’s fluorescent properties are due to the presence of the dimethylaminonaphthalene moiety, which absorbs light at a specific wavelength and emits light at a different wavelength. This fluorescence can be used to track the presence and concentration of the compound in various biological and chemical systems.
Comparación Con Compuestos Similares
Similar Compounds
Dansyl Chloride: Another naphthalene sulfonyl derivative used for similar applications in fluorescence labeling.
Fluorescein Isothiocyanate (FITC): A widely used fluorescent dye for labeling proteins and nucleic acids.
Rhodamine B: A fluorescent dye used in various biological and chemical assays.
Uniqueness
5-Dimethylaminonaphthalene-1-sulfonyl-L-leucine is unique due to its specific binding affinity to L-leucine and its strong fluorescent properties, making it particularly useful in the study of leucine-containing peptides and proteins.
Propiedades
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-12(2)11-15(18(21)22)19-25(23,24)17-10-6-7-13-14(17)8-5-9-16(13)20(3)4/h5-10,12,15,19H,11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMQRPDOXIPUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B12323791.png)
![4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride](/img/structure/B12323793.png)
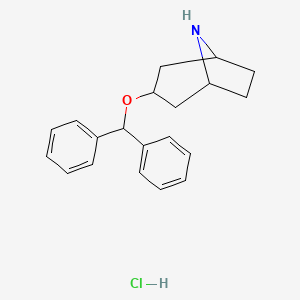

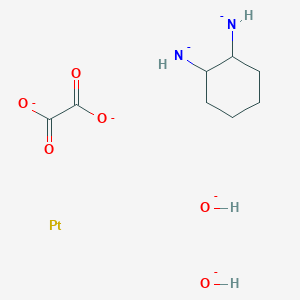

![[6-[(7-acetamido-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B12323822.png)
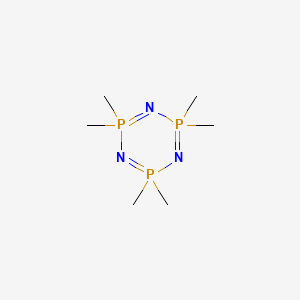
![3-Iodo-2,5-dimethyl-7-(propan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B12323840.png)
![2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide](/img/structure/B12323848.png)
![beta-D-Glucopyranuronic acid, 1-[(3alpha,5beta,7beta)-3,7-dihydroxycholan-24-oate]](/img/structure/B12323854.png)
